N-Heptanoylhomoserine lactone (C7-HSL) is a signaling molecule belonging to the N-acyl homoserine lactone (AHL) class, which is integral to quorum sensing (QS) in many Gram-negative bacteria. These systems allow bacteria to regulate gene expression based on population density, controlling phenotypes such as virulence and biofilm formation. C7-HSL is distinguished by its seven-carbon acyl chain, an odd-numbered chain length that is less common than the C6 or C8 variants produced by many model organisms. This structural distinction is a primary determinant of its specific biological activity and receptor interaction profile.
Substituting N-Heptanoylhomoserine lactone with more common, even-chained analogs like C6-HSL or C8-HSL is a primary cause of experimental failure or non-reproducibility. The specificity of LuxR-type transcriptional regulators is highly dependent on the precise length and substitution of the AHL's acyl chain. A single carbon difference can dramatically alter binding affinity and, critically, can switch the molecule's function from a gene expression activator (agonist) to an inhibitor (antagonist). Therefore, selecting C7-HSL is a deliberate choice for targeting specific QS systems or achieving a particular modulatory effect that cannot be replicated by its close structural neighbors.
In an E. coli reporter strain expressing the CarR receptor from Erwinia, C7-HSL demonstrates near-peak activity for inducing target gene transcription. It elicits a response approximately 25% higher than C6-HSL and is significantly more effective than analogs with chains shorter than C6 or longer than C9, which show minimal to no activity.
| Evidence Dimension | Cumulative β-galactosidase activity (gene induction) |
| Target Compound Data | ~2.5 units for C7-HSL |
| Comparator Or Baseline | C6-HSL: ~2.0 units; C5-HSL & C9-HSL: <1.0 units |
| Quantified Difference | ~1.25x greater activity than C6-HSL; >2.5x greater activity than C5/C9-HSL |
| Conditions | In vivo assay using an E. coli (carI mutant) reporter with a carA-lacZ fusion, measured over the growth curve with 1 µg/ml of each HSL. |
This demonstrates a specific functional 'sweet spot' for the C7 acyl chain in CarR-family receptors, making it the correct choice for targeted activation studies where C6-HSL would be less potent and other analogs would be ineffective.
Unlike the native agonist N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-C6-HSL), C7-HSL has been identified as an antagonist of the LuxR protein in Vibrio fischeri. This demonstrates a complete reversal of function based on acyl chain modification, highlighting its utility as a specific inhibitor in LuxR-based systems.
| Evidence Dimension | Biological Activity Type |
| Target Compound Data | Antagonist (Inhibitor) |
| Comparator Or Baseline | 3-oxo-C6-HSL (Native Ligand): Agonist (Activator) |
| Quantified Difference | Opposite biological function |
| Conditions | Vibrio fischeri LuxR reporter gene assays. |
For researchers studying LuxR, procuring C7-HSL provides a specific tool for inhibition or competitive binding assays, an outcome impossible to achieve by substituting with the system's native agonist.
The stability of C7-HSL is pH-dependent. In standard, unbuffered Luria-Bertani (LB) broth, where the pH rises to ~8.5 during bacterial growth, C7-HSL levels are substantially reduced or eliminated within 24 hours due to lactone hydrolysis. However, when the medium is buffered with MOPS to maintain a neutral pH, C7-HSL remains clearly detectable after 24 hours of growth. This contrasts with longer-chain AHLs, which show different stability profiles.
| Evidence Dimension | Compound Detectability after 24h Growth |
| Target Compound Data | Clearly present in MOPS-buffered LB (pH 6.7-7.6) |
| Comparator Or Baseline | Undetectable or substantially reduced in unbuffered LB (pH 7.1-8.5) |
| Quantified Difference | Qualitatively stable in buffered neutral pH vs. unstable in unbuffered alkaline pH |
| Conditions | Yersinia pseudotuberculosis culture grown for 24 hours at 28°C in LB vs. MOPS-buffered LB. |
This evidence directly informs procurement and use by highlighting a critical handling parameter; for quantitative, reproducible results using C7-HSL, experiments must be conducted in pH-controlled media, preventing material loss and activity variance.
For investigating QS systems in bacteria like *Erwinia*, *Pantoea*, and others that utilize CarR-family receptors, C7-HSL is a highly effective agonist. Its optimal chain length ensures potent and specific induction of target genes, making it a superior choice over less active analogs like C6-HSL or inactive ones like C9-HSL for elucidating the roles of these specific pathways.
In studies involving *Vibrio fischeri* or other organisms with LuxR homologs sensitive to inhibition, C7-HSL serves as a well-documented antagonist. This makes it the correct compound to procure for competitive binding experiments, for validating inhibitor screening assays, or for use as a negative control to demonstrate the specificity of agonist-induced phenotypes.
Given its known sensitivity to pH-mediated hydrolysis, C7-HSL is well-suited for carefully controlled, quantitative studies where experimental parameters are tightly managed. Its use in pH-buffered media ensures consistent compound concentration and activity throughout an experiment, a critical factor for dose-response analyses and reproducible measurements of QS-regulated outputs.